

Application Notes and Protocols for Preclinical Compounds in Animal Models

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Compound of Interest

Compound Name: DMX-129
Cat. No.: B15618236

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A Note on "**DMX-129**": The designation "**DMX-129**" is not uniquely associated with a single, publicly disclosed therapeutic agent. This document provides information on two investigational drugs with similar alphanumeric identifiers: Ontunisertib (AGMB-129) and EBC-129. Researchers should verify the precise identity of the compound of interest before proceeding with any experimental work.

Part 1: Ontunisertib (AGMB-129) - An ALK5 Inhibitor for Fibrotic Diseases

Introduction

Ontunisertib (AGMB-129) is an orally administered, small molecule inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF- β) type I receptor.^{[1][2][3]} It is specifically designed to be gastrointestinally restricted, with rapid first-pass metabolism in the liver to minimize systemic exposure and potential side effects.^{[1][2][3]} The primary therapeutic target of Ontunisertib is the TGF- β signaling pathway, a major driver of fibrosis in various tissues.^{[1][4]} By inhibiting ALK5, Ontunisertib aims to reduce the downstream signaling that leads to the excessive deposition of extracellular matrix, a hallmark

of fibrosis.^[5] It is currently in clinical development for the treatment of Fibrostenosing Crohn's Disease (FSCD).^{[1][4]}

Data Presentation: Preclinical Efficacy of ALK5 Inhibitors in Animal Models

The following table summarizes representative data from preclinical studies of ALK5 inhibitors in various animal models of fibrosis. Note that these are examples and specific results for Ontunisertib (AGMB-129) in these models may not be publicly available.

Animal Model	Compound	Dose	Route of Administration	Key Findings	Reference
Dimethylnitrosamine-induced liver fibrosis in rats	GW6604	40 mg/kg	Oral (p.o.)	Increased liver regeneration, reduced collagen deposition.	[5][6]
Adenovirus-TGF- β 1-induced pulmonary fibrosis in rats	SD-208	50 mg/kg	Oral (p.o.)	Abrogated fibrogenesis and prevented progressive fibrosis.	[7]
Bleomycin-induced pulmonary fibrosis in mice	SB-525334	10-30 mg/kg	Oral (p.o.), twice daily	Attenuated histopathological alterations, decreased procollagen and fibronectin mRNA expression.	[8]
Carbon tetrachloride (CCl ₄)-induced liver injury in mice	LY-364947 (conjugated to M6PHSA)	Equimolar to free drug	Intravenous (i.v.)	Reduced fibrogenic markers and collagen deposition more effectively than free drug.	[9]

Experimental Protocols

Objective: To assess the anti-fibrotic efficacy of Ontunisertib in a chemically induced model of intestinal fibrosis.

Materials:

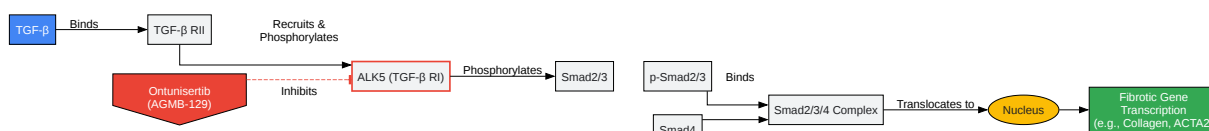
- Male C57BL/6 mice (8-10 weeks old)
- 2,4,6-Trinitrobenzenesulfonic acid (TNBS)
- Ethanol (50%)
- Ontunisertib (AGMB-129)
- Vehicle (e.g., 0.5% methylcellulose)
- Anesthesia (e.g., isoflurane)
- Catheters for intrarectal administration

Procedure:

- Induction of Fibrosis:
 - Anesthetize mice with isoflurane.
 - Slowly administer 100 μ L of 2.5% TNBS in 50% ethanol intrarectally using a catheter inserted approximately 4 cm from the anus.
 - Keep mice in a head-down position for 1 minute to ensure retention of the TNBS solution.
 - Monitor mice for weight loss and signs of colitis. The fibrotic phase typically develops 2-3 weeks after TNBS administration.
- Drug Administration:
 - Randomize mice into treatment groups (e.g., vehicle control, Ontunisertib low dose, Ontunisertib high dose). A typical group size is 8-10 mice.

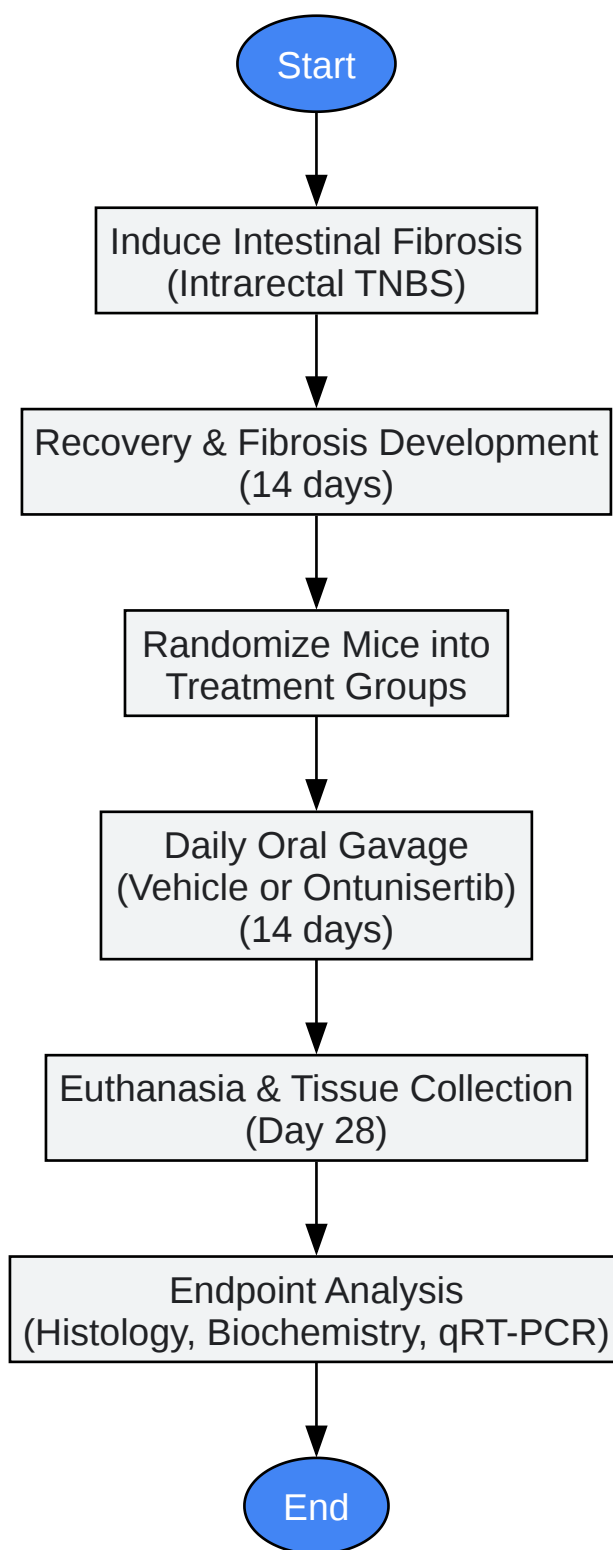
- Begin treatment 14 days after TNBS induction.
- Administer Ontunisertib or vehicle daily by oral gavage. The volume should not exceed 10 mL/kg. Dosages should be determined based on preliminary dose-ranging studies.
- Endpoint Analysis (at day 28):
 - Euthanize mice and collect the colon.
 - Macroscopic Scoring: Score the colon for adhesions, thickness, and ulcerations.
 - Histology: Fix a segment of the colon in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) for inflammation and Masson's Trichrome for collagen deposition.
 - Biochemical Analysis: Homogenize a section of the colon to measure collagen content using a hydroxyproline assay.
 - Gene Expression Analysis: Isolate RNA from a colon segment and perform qRT-PCR to quantify the expression of fibrotic markers (e.g., Col1a1, Acta2, Timp1).

Signaling Pathway and Workflow Diagrams



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Caption: TGF-β signaling pathway and the inhibitory action of Ontunisertib (AGMB-129) on ALK5.



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Caption: Experimental workflow for the TNBS-induced intestinal fibrosis model.

Part 2: EBC-129 - A CEACAM5/6-Targeting Antibody-Drug Conjugate for Solid Tumors

Introduction

EBC-129 is a first-in-class antibody-drug conjugate (ADC) that targets a specific glycosylation site present on both Carcinoembryonic Antigen-Related Cell Adhesion Molecule 5 (CEACAM5) and 6 (CEACAM6).[10][11] These proteins are overexpressed on the surface of various solid tumors, including pancreatic, colorectal, lung, and gastroesophageal cancers, but have limited expression in normal tissues.[10][11] EBC-129 consists of a humanized monoclonal antibody linked to the cytotoxic agent monomethyl auristatin E (MMAE) via a cleavable linker.[12][13] Upon binding to CEACAM5 or CEACAM6 on cancer cells, EBC-129 is internalized, and MMAE is released, leading to cell cycle arrest and apoptosis.[10]

Data Presentation: Preclinical Efficacy of CEACAM-Targeting ADCs

The following table presents representative data for CEACAM-targeting ADCs in preclinical cancer models.

Animal Model	Compound	Dose	Route of Administration	Key Findings	Reference
Pancreatic Cancer Xenograft (BxPC-3)	CT109-SN-38	Not specified	Not specified	Dose-dependent reduction in tumor growth.	[14]
Gastric Cancer Xenograft (MKN-45)	B9-MMAE	5 mg/kg	Intravenous (i.v.), every 2 days for 4 doses	Marked inhibition of tumor growth without significant change in body weight.	[15][16]
Colorectal Cancer Xenograft	84-EBET	Not specified	Not specified	Broad-spectrum efficacy in mouse models.	[17]

Experimental Protocols

Objective: To evaluate the anti-tumor activity of EBC-129 in a clinically relevant PDX model of pancreatic cancer expressing CEACAM5/6.

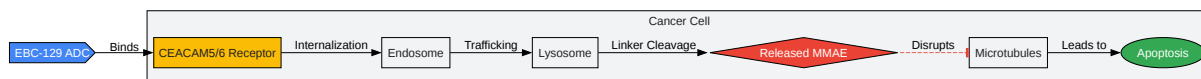
Materials:

- Immunodeficient mice (e.g., NOD-scid gamma (NSG))
- CEACAM5/6-positive pancreatic cancer PDX tissue
- EBC-129
- Vehicle (e.g., sterile saline)
- Calipers for tumor measurement

Procedure:

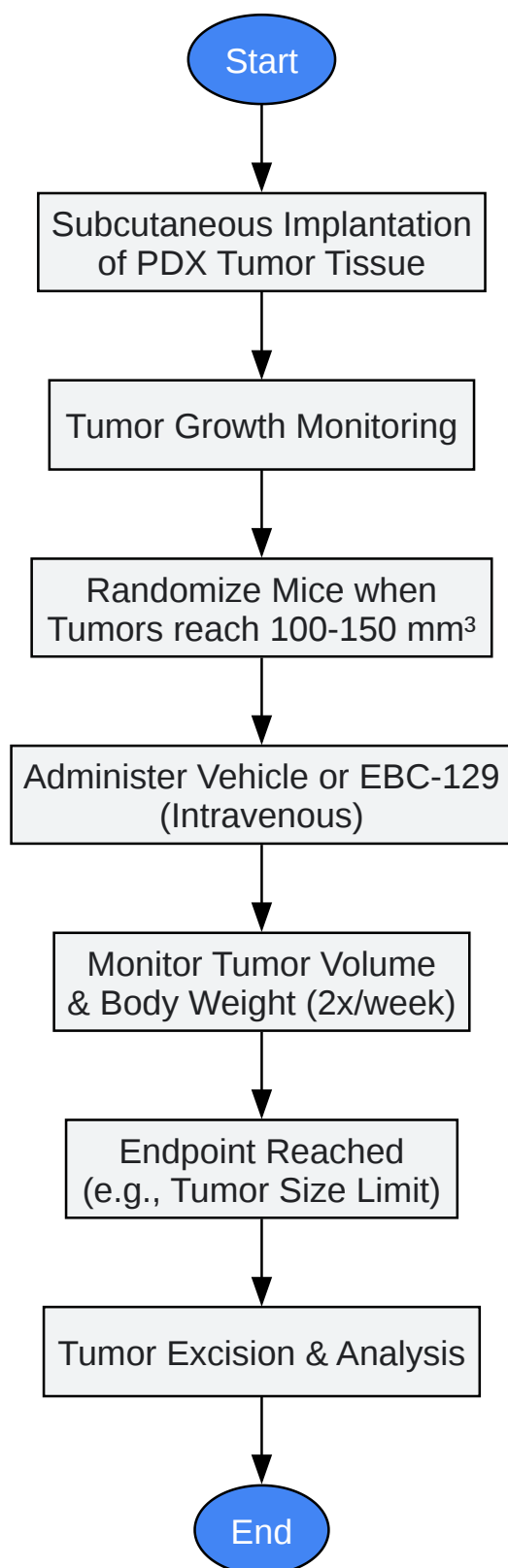
- Tumor Implantation:
 - Surgically implant a small fragment (approx. 3x3 mm) of the PDX tumor subcutaneously into the flank of each mouse.
 - Monitor mice for tumor growth.
- Randomization and Treatment:
 - When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, EBC-129). A typical group size is 8-10 mice.
 - Administer EBC-129 or vehicle, typically via intravenous (tail vein) injection. The dosing schedule could be, for example, once every 3 weeks (q3w), based on preclinical pharmacokinetic and tolerability data. Doses such as 1.8 mg/kg or 2.2 mg/kg have been explored in clinical settings and could inform preclinical dose selection.[\[12\]](#)[\[13\]](#)[\[18\]](#)
- Monitoring and Endpoints:
 - Measure tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width²)/2.
 - Record mouse body weight twice weekly as a measure of general toxicity.
 - The primary endpoint is typically tumor growth inhibition. The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
 - At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for target engagement, apoptosis markers).

Mechanism of Action and Workflow Diagrams



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Caption: Mechanism of action of EBC-129 antibody-drug conjugate.



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Caption: Experimental workflow for a patient-derived xenograft (PDX) model.

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